Sodium n-Decyl-d21 Sulfate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H21NaO4S |
|---|---|
Molecular Weight |
281.46 g/mol |
IUPAC Name |
sodium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosadeuteriodecyl sulfate |
InChI |
InChI=1S/C10H22O4S.Na/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;/h2-10H2,1H3,(H,11,12,13);/q;+1/p-1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2; |
InChI Key |
XZTJQQLJJCXOLP-WGFLCCPBSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCOS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for Deuterated Alkyl Sulfates
Chemical Synthesis Approaches for Perdeuterated Alkyl Chains
The foundational step in synthesizing Sodium n-Decyl-d21 Sulfate (B86663) is the preparation of the perdeuterated decyl chain. This is typically achieved by starting with a non-deuterated precursor, such as decanoic acid or decyl alcohol, and employing specific deuteration techniques to replace all 21 hydrogen atoms with deuterium (B1214612).
The creation of the n-decanol-d21 precursor is accomplished through various advanced chemical methods. A prominent strategy is catalytic hydrogen-deuterium exchange (HDE), where a catalyst facilitates the swapping of hydrogen atoms with deuterium from a deuterium source, which is often deuterium oxide (D₂O) due to its availability and low cost. nih.govnih.gov Transition metal catalysts, particularly those based on iridium, palladium, and ruthenium, are effective for this purpose. nih.govrsc.orgresearchgate.net For instance, iridium(III)-bipyridonate complexes can catalyze the α-selective H/D isotope exchange of alcohols using D₂O as the deuterium source. rsc.orgrsc.org
Another approach is the deoxygenative deuteration of aliphatic alcohols, which can be promoted by visible light. organic-chemistry.org This method transforms the alcohol into the corresponding deuterioalkane with high deuterium incorporation. organic-chemistry.org Additionally, alkyl sulfonium salts can be deuterated using D₂O under basic conditions and subsequently used in synthesis. bohrium.comchemrxiv.org Biocatalytic methods, which use enzymes, offer high stereo- and isotopic selectivity for reductive deuteration, also relying on D₂O to generate the necessary deuterated cofactors. nih.gov
Table 1: Comparison of Selected Deuteration Strategies for Alcohol Precursors
| Method | Catalyst/System | Deuterium Source | Key Features |
|---|---|---|---|
| Hydrogen Isotope Exchange (HIE) | Iridium or Ruthenium complexes | D₂O | Enables direct, chemoselective deuteration. nih.govrsc.org |
| Deoxygenative Deuteration | Visible light / Photocatalyst | D₂O | Offers a practical and precise method under mild conditions. organic-chemistry.org |
| Biocatalytic Reduction | Enzymes (Reductases) | D₂O / H₂ | Provides near-perfect stereo- and isotopic selectivity. nih.gov |
Once the perdeuterated precursor, n-decanol-d21, is synthesized and purified, it undergoes sulfation to introduce the sulfate group. This reaction is analogous to the industrial synthesis of non-deuterated sodium alkyl sulfates. guidechem.comnih.gov The process involves reacting the deuterated alcohol with a potent sulfating agent. wipo.int Common sulfating agents include chlorosulfonic acid, sulfur trioxide (often as a complex with pyridine or dioxane), or concentrated sulfuric acid. chemicalbook.comgoogle.comresearchgate.net The reaction of the alcohol's hydroxyl group with the sulfating agent forms the decyl-d21 sulfate ester.
Following the sulfation step, the resulting acidic product is carefully neutralized. wipo.int This is typically achieved by adding a base, such as sodium hydroxide or sodium carbonate, to produce the final salt, Sodium n-Decyl-d21 Sulfate. nih.govchemicalbook.com The entire process must be conducted under controlled conditions to prevent side reactions and ensure a high yield of the desired product. researchgate.net
Table 2: Typical Sulfation Reaction Parameters
| Parameter | Description |
|---|---|
| Substrate | n-Decanol-d21 |
| Sulfating Agent | Sulfur Trioxide (SO₃), Chlorosulfonic Acid (ClSO₃H), or Sulfuric Acid (H₂SO₄). chemicalbook.comresearchgate.net |
| Reaction Conditions | Controlled temperature, often cooled to manage the exothermic reaction. researchgate.net |
| Neutralization Agent | Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃). nih.govwipo.int |
Advanced Deuterium Exchange Reactions in Surfactant Synthesis
Advanced deuterium exchange reactions provide powerful and efficient pathways for incorporating deuterium into organic molecules, often at a late stage in the synthesis. acs.org These methods, primarily driven by catalysis, utilize D₂O as an economical and abundant deuterium source. zeochem.com Hydrogen Isotope Exchange (HIE) is a premier strategy for this purpose, allowing for the direct replacement of C-H bonds with C-D bonds without altering the core molecular structure. acs.org
Catalytic systems for HIE are diverse, with transition metals playing a central role. Iridium-based catalysts, such as Crabtree's catalyst, are well-known for their ability to mediate H/D exchange. nih.gov Specific iridium complexes have been developed that show high chemoselectivity, enabling the deuteration of alcohols even in the presence of other sensitive functional groups. rsc.orgrsc.org These reactions often proceed through a dehydrogenation-deuteration mechanism, where the alcohol is temporarily oxidized to a carbonyl intermediate, which is then reduced with a deuterium species derived from D₂O. rsc.org Ruthenium and palladium catalysts are also employed to facilitate H/D exchange on alkyl chains under various conditions. nih.govresearchgate.net These advanced catalytic methods are crucial for producing selectively or fully deuterated compounds like this compound with high isotopic purity.
Purity and Isotopic Enrichment Analysis in Deuterated Surfactant Production
The final and most critical phase in the production of deuterated surfactants is the rigorous analysis of chemical purity and isotopic enrichment. rsc.org This ensures that the final product meets the required specifications and confirms the success of the deuteration and sulfation processes. The two primary analytical techniques employed for this characterization are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgnih.gov
NMR spectroscopy provides complementary and equally vital information. researchgate.net It is used to confirm the structural integrity of the surfactant and to verify the specific locations of the deuterium atoms. rsc.org
¹H NMR (Proton NMR) is used to quantify the degree of deuteration by observing the disappearance of proton signals at the deuterated positions. nih.gov
²H NMR (Deuterium NMR) directly detects the deuterium nuclei, confirming their presence and providing information about their chemical environment. nih.gov
¹³C NMR (Carbon-13 NMR) can also be used, as the presence of a neighboring deuterium atom causes a small, predictable shift in the carbon signal, which can be used for site-specific analysis. researchgate.net
Together, MS and NMR provide a complete profile of the synthesized this compound, confirming its chemical identity, purity, and the extent and location of isotopic labeling. rsc.orgnih.gov
Table 3: Hypothetical Isotopic Distribution Analysis by HR-MS
| Isotopologue | Description | Relative Abundance (%) |
|---|---|---|
| d21 | Fully deuterated target molecule | 98.5 |
| d20 | Molecule with one H and 20 D atoms | 1.2 |
| d19 | Molecule with two H and 19 D atoms | 0.2 |
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Decanoic Acid |
| Decyl Alcohol / n-Decanol |
| Deuterium Oxide (Heavy Water) |
| Sulfur Trioxide |
| Chlorosulfonic Acid |
| Sulfuric Acid |
| Sodium Hydroxide |
| Sodium Carbonate |
| Pyridine |
Micellar Self Assembly and Aggregation Phenomena of Sodium N Decyl D21 Sulfate
Thermodynamics of Micellization in Deuterated Systems
The process of micellization, the spontaneous formation of aggregates by surfactant molecules above a certain concentration, is governed by a delicate balance of thermodynamic forces. In deuterated systems, both the solvent (heavy water, D₂O) and the surfactant's hydrophobic tail can be deuterated, leading to distinct thermodynamic signatures compared to their proteated counterparts. The primary driving force for micellization is the hydrophobic effect, which involves the release of ordered water molecules from around the surfactant tails into the bulk solvent, resulting in a significant increase in entropy.
The critical micelle concentration (CMC) is a fundamental parameter that defines the onset of micelle formation. For Sodium n-Decyl-d21 Sulfate (B86663) in deuterated media (D₂O), the CMC is influenced by the altered solvent structure and the slightly different intermolecular forces of deuterated compounds. Studies on analogous systems, such as sodium decyl sulfate in D₂O, have shown that the CMC is slightly lower in heavy water compared to ordinary water. This is attributed to the stronger hydrophobic interactions in D₂O, which promote the aggregation of surfactant molecules at a lower concentration.
One study determined the CMC of sodium decyl sulfate in both H₂O and D₂O at 25°C using precise conductance measurements. The results indicated a consistently lower CMC in the deuterated solvent.
| Solvent | Critical Micelle Concentration (CMC) of Sodium Decyl Sulfate at 25°C (mol/L) |
|---|---|
| H₂O | ~0.033 |
| D₂O | ~0.032 |
This table presents typical CMC values for sodium decyl sulfate in H₂O and D₂O, illustrating the slight decrease in CMC in the deuterated medium.
The thermodynamics of micellization can be further understood by examining the enthalpic (ΔH°mic) and entropic (ΔS°mic) contributions to the Gibbs free energy of micellization (ΔG°mic). The relationship is given by the equation:
ΔG°mic = ΔH°mic - TΔS°mic
For many ionic surfactants, the micellization process is predominantly entropy-driven at lower temperatures, with a large positive TΔS°mic term outweighing a smaller, often slightly positive or negative, ΔH°mic. This positive entropy change arises from the release of structured water molecules from the hydrophobic tails.
The temperature dependence of the CMC can be used to calculate the enthalpy of micellization. For many surfactants, the CMC exhibits a minimum at a certain temperature, around which the enthalpy of micellization is close to zero. Below this temperature, micellization is endothermic, and above it, it becomes exothermic.
| Thermodynamic Parameter | Typical Contribution for Alkyl Sulfate Micellization | Driving Force |
|---|---|---|
| ΔG°mic | Negative | Spontaneous process |
| ΔH°mic | Small and can be positive or negative depending on temperature | Not the primary driver |
| TΔS°mic | Large and positive | Primary driving force (hydrophobic effect) |
This interactive table summarizes the typical thermodynamic contributions to the micellization of anionic alkyl sulfate surfactants.
Micellar Architecture and Morphology under Varying Environmental Conditions
The size, shape, and aggregation number of micelles formed by Sodium n-Decyl-d21 Sulfate are not static but are influenced by various environmental factors. Techniques like small-angle neutron scattering (SANS) are particularly powerful for studying the structure of deuterated surfactant micelles, as the contrast between the deuterated components and the solvent can be manipulated to highlight specific parts of the aggregate. ias.ac.in
The addition of electrolytes to a solution of ionic surfactants like this compound has a pronounced effect on micellar properties. The added salt screens the electrostatic repulsion between the negatively charged sulfate head groups at the micelle surface. This reduction in repulsion allows the surfactant molecules to pack more closely, leading to an increase in the aggregation number and the formation of larger, and often more elongated, micelles.
The type of counterion also plays a role. Counterions that can bind more effectively to the micelle surface (e.g., those with a smaller hydrated radius) will be more efficient at screening the head group repulsions and promoting micellar growth. acs.orgusp.br While specific data for the deuterated decyl sulfate is limited, the general trend observed for ionic surfactants is a decrease in the CMC and an increase in micelle size with increasing ionic strength. nih.govresearchgate.net Studies on alkylglycosides in D₂O have also shown that the addition of salt can significantly influence micelle size. acs.orgnih.gov
Temperature affects both the solubility of the surfactant monomers and the hydrophobic interactions that drive micellization. For many ionic surfactants, an increase in temperature initially leads to a decrease in the CMC, as the increased thermal energy enhances the hydrophobic effect. However, beyond a certain temperature (the critical micelle temperature or Krafft point), the CMC starts to increase again due to the increased kinetic energy of the surfactant molecules, which favors the monomeric state.
Temperature also influences the size and shape of the micelles. For some systems, an increase in temperature can lead to a decrease in the aggregation number and the formation of smaller, more spherical micelles. This is because the increased thermal motion of the surfactant tails can disrupt the ordered packing within the micelle. nih.gov Conversely, in other systems, temperature can induce a transition from spherical to more elongated, rod-like micelles. The specific behavior depends on the interplay of various factors, including the headgroup and tail structure of the surfactant and the presence of additives.
Dynamic Processes within Deuterated Surfactant Aggregates
Micelles are not static entities but are highly dynamic structures. There is a constant and rapid exchange of surfactant monomers between the micelles and the bulk solution. The timescale for a surfactant molecule's residence in a micelle is typically in the microsecond to millisecond range.
Furthermore, the hydrocarbon chains within the micelle core are in a fluid-like state, exhibiting considerable conformational flexibility. Deuterium (B1214612) nuclear magnetic resonance (NMR) relaxation studies on specifically deuterated surfactants provide detailed information about the dynamics and order of the alkyl chains within the micelle. rsc.orgnih.gov These studies have shown that there is a gradient of mobility along the surfactant chain, with the terminal methyl group being the most mobile and the segments closer to the polar head group being more restricted.
Applications in Biophysical and Structural Molecular Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Enhancements with Sodium n-Decyl-d21 Sulfate (B86663)
In solution-state NMR spectroscopy, particularly for studies of large proteins and membrane proteins, the use of deuterated detergents like Sodium n-Decyl-d21 Sulfate is often indispensable. The primary advantage lies in the substitution of protons with deuterons, which have a significantly different magnetic moment and resonance frequency, effectively making the detergent "invisible" in ¹H-NMR spectra. This isotopic substitution leads to several critical enhancements in the quality and scope of NMR experiments.
Mitigation of Proton Interference in ¹H-NMR Spectra
One of the most significant challenges in studying macromolecules solubilized in detergent micelles is the overwhelming signal from the detergent's own protons. These signals can be intense and broad, often obscuring the signals from the molecule of interest. saudijournals.comtandfonline.com The use of this compound effectively eliminates these interfering proton signals. saudijournals.comtandfonline.com As deuterium (B1214612) does not resonate in the proton NMR frequency range, the resulting ¹H-NMR spectrum is dramatically simplified, containing only the signals from the protein or other non-deuterated components. nih.govnih.gov This allows for unambiguous observation and assignment of resonances that would otherwise be buried under the detergent's proton signals. saudijournals.comresearchgate.net
Improved Resolution and Sensitivity in Solution-State NMR of Macromolecules
The benefits of using this compound extend beyond simple signal removal. The replacement of protons with deuterons in the detergent molecules eliminates potential proton relaxation pathways and strong dipole-dipole interactions that would otherwise contribute to line broadening effects on the spectra of the solubilized macromolecule. saudijournals.comtandfonline.comresearchgate.net This reduction in relaxation pathways leads to narrower linewidths, which directly translates to improved spectral resolution and increased sensitivity. saudijournals.compeakproteins.com For large proteins and protein-detergent complexes, which inherently have slower tumbling rates and broader lines, this enhancement is crucial for obtaining high-quality spectra amenable to detailed structural and dynamic analysis. saudijournals.comethz.ch
Table 1: Impact of Deuterated Detergents on NMR Spectral Quality
| Parameter | In Non-Deuterated (Protonated) Micelles | In Deuterated (e.g., this compound) Micelles | Rationale for Improvement |
|---|---|---|---|
| Proton Interference | High; intense detergent signals obscure analyte signals. | Minimal to none; detergent is "invisible" in ¹H-NMR. | Deuterium does not resonate at the proton frequency. saudijournals.comtandfonline.com |
| Spectral Resolution | Lower; broader linewidths due to dipolar interactions and relaxation effects. | Higher; narrower linewidths. | Elimination of ¹H-¹H dipolar interactions with the detergent reduces relaxation rates. saudijournals.compeakproteins.com |
| Sensitivity | Lower; broad signals have lower peak height. | Higher; sharper signals result in better signal-to-noise ratio. | Reduced line broadening leads to increased signal intensity for a given number of nuclei. saudijournals.compeakproteins.com |
| Advanced Experiments | Complicated by the need for pulse sequences to suppress detergent signals. | Simplified application of advanced pulse sequences. | The absence of detergent proton signals removes the need for complex suppression schemes. saudijournals.com |
Methyl-TROSY and Heteronuclear NMR Studies in Deuterated Micelles
The study of very large proteins and macromolecular complexes (>100 kDa) has been revolutionized by the development of Methyl-Transverse Relaxation Optimized Spectroscopy (Methyl-TROSY). nih.govnih.gov This technique focuses on the signals from methyl groups of isoleucine, leucine, and valine residues, which are often found in the hydrophobic cores of proteins and at protein-protein interfaces. nih.gov For Methyl-TROSY to be effective, the protein is typically produced in a highly deuterated background with ¹³C-labeling only at these methyl groups. nih.gov The use of a deuterated detergent like this compound is essential in this context. saudijournals.com It minimizes the relaxation effects that would otherwise broaden the methyl proton signals, thereby preserving the sensitivity and resolution gains of the TROSY experiment. saudijournals.comethz.ch This allows for the acquisition of high-quality data on systems that would be intractable with conventional NMR methods. nih.gov
Similarly, in heteronuclear NMR experiments (e.g., ¹⁵N-¹H HSQC), while the pulse sequences can inherently filter out protons not attached to the labeled nucleus, the presence of a protonated detergent can still lead to broader lines and reduced spectral quality due to the aforementioned relaxation effects. tandfonline.com Therefore, the use of deuterated micelles is highly beneficial for achieving the best possible resolution and sensitivity in these experiments, especially for challenging systems like membrane proteins. saudijournals.comresearchgate.net
Investigation of Protein Dynamics and Ligand Interactions in Deuterated Environments
NMR spectroscopy is a powerful tool for studying the internal motions of proteins and their interactions with ligands, such as small molecules or other proteins. nih.govresearchgate.net These studies often rely on the precise measurement of chemical shifts, relaxation rates, and nuclear Overhauser effects (NOEs). The clean spectral background and improved resolution afforded by this compound are critical for accurately monitoring these parameters. saudijournals.comnih.gov For instance, in chemical shift perturbation (CSP) experiments, where changes in the NMR spectrum of a protein are monitored upon addition of a ligand, the use of deuterated micelles ensures that the observed changes are solely due to the binding event and not convoluted with effects from the detergent. nih.govresearchgate.net This enables the mapping of binding sites and the determination of binding affinities with greater accuracy. nih.gov Furthermore, the study of protein dynamics, which manifest as changes in relaxation parameters, also benefits from the stable and non-interfering environment provided by deuterated micelles. nih.gov
Neutron Scattering Investigations Utilizing Deuterated Contrast Variation
Small-Angle Neutron Scattering (SANS) is a powerful technique for studying the structure of materials on the nanometer to micrometer scale. It is particularly well-suited for the analysis of biological macromolecules and their complexes in solution. A key advantage of SANS is the ability to use isotopic substitution, primarily the replacement of hydrogen with deuterium, to manipulate the scattering properties of different components in a system. This technique, known as contrast variation, relies on the significant difference in the neutron scattering lengths of hydrogen and deuterium. epj-conferences.org
Small-Angle Neutron Scattering (SANS) for Micellar Structural Characterization
In a typical SANS experiment on a protein-detergent complex, the scattering signal arises from the protein, the detergent, and the solvent. By strategically deuterating one or more of these components, it is possible to make them "invisible" to neutrons, a condition known as being "contrast-matched." saudijournals.comnih.gov When this compound is used in a D₂O-based buffer, its scattering length density can be made to match that of the solvent. saudijournals.com Under these conditions, the detergent micelle contributes minimally to the scattering signal, and the observed scattering is dominated by the solubilized protein. saudijournals.comansto.gov.au This allows for the direct determination of the shape and size of the protein without interference from the much larger detergent micelle. saudijournals.com
Table 2: Representative Structural Parameters of Anionic Sulfate Micelles Determined by SANS
| Structural Parameter | Typical Value Range | Information Provided |
|---|---|---|
| Aggregation Number (Nagg) | 50 - 100 | The average number of surfactant molecules per micelle. 68.183.151 |
| Radius of Gyration (Rg) | 15 - 25 Å | A measure of the overall size of the micelle. 68.183.151 |
| Micelle Shape | Spherical to slightly ellipsoidal (oblate or prolate) | Describes the overall geometry of the surfactant aggregate. 68.183.151 |
| Hydrophobic Core Radius | 10 - 20 Å | The radius of the inner part of the micelle formed by the hydrocarbon tails. |
| Headgroup Shell Thickness | 5 - 10 Å | The thickness of the outer layer of the micelle containing the sulfate headgroups and associated counterions. |
Neutron Reflectivity Studies of Interfacial Adsorption Layers
Neutron reflectometry (NR) is a powerful technique for characterizing the structure of interfacial layers, such as those formed by surfactants adsorbing at solid-liquid or air-liquid interfaces. The use of isotopically labeled molecules, particularly deuterated surfactants like this compound, is central to the success of this method. mdpi.com The significant difference in neutron scattering length between hydrogen and its isotope deuterium allows for contrast variation studies, enabling the direct resolution of the adsorbed surfactant layer's structure. mdpi.comfz-juelich.de
In a typical NR experiment, a beam of neutrons is reflected from a flat interface, and the intensity of the reflected beam is measured as a function of the momentum transfer vector (Q), which is perpendicular to the surface. nih.gov The resulting reflectivity profile is sensitive to the neutron scattering length density (SLD) profile normal to the interface. By modeling this profile, researchers can extract key parameters of the adsorbed layer. acs.org
When this compound is used with a solvent like D₂O, the deuterated alkyl chain provides strong contrast against the solvent and the substrate (e.g., a silicon wafer). rsc.org This allows for precise determination of:
Surfactant Volume Fraction (φs): The packing density of the surfactant molecules within the layer. rsc.org
Surface Coverage: The fraction of the surface covered by the surfactant aggregates. acs.org
Layer Roughness: The smoothness or diffuseness of the interfaces between the substrate, surfactant layer, and bulk solution. mdpi.com
Studies on analogous anionic surfactants like sodium dodecyl sulfate (SDS) have shown that the adsorbed layer can consist of discrete, micelle-like aggregates, such as hemicylindrical or spherical structures, rather than a simple uniform bilayer. acs.orgelsevierpure.com NR data can distinguish between these models. For instance, at a gold electrode surface, SDS has been shown to form hemicylindrical stripelike micelles at moderate charge densities, transitioning to a more condensed, interdigitated film at high positive charge densities. elsevierpure.com The thickness of these layers, determined by NR, was found to be 20.5 Å for the condensed film, which was only about 30% larger than the hemimicellar state. elsevierpure.com Similarly, at the air-D₂O interface, an SDS monolayer with a thickness of approximately 1.8 nm has been observed, consistent with the length of the molecule. mdpi.com
The ability to use a fully deuterated surfactant like this compound is crucial for these analyses, as it maximizes the scattering contrast and allows for unambiguous modeling of the adsorbed layer's structural properties.
| Parameter | Description | Typical Value Range (Example from SDS) |
|---|---|---|
| Layer Thickness (d) | The average thickness of the surfactant film at the interface. | 10 - 40 Å rsc.orgelsevierpure.com |
| Surfactant Volume Fraction (φs) | The fraction of the layer's volume occupied by surfactant molecules. | 0.50 - 0.75 rsc.org |
| Scattering Length Density (SLD) | A measure of the neutron scattering power of the layer; depends on composition. | ~2.3 x 10⁻⁶ Å⁻² (for SDS) mdpi.com |
| Interfacial Roughness (σ) | The diffuseness of the boundary between the layer and the surrounding media. | ~10 Å mdpi.com |
Analysis of Protein-Surfactant Complexes via Contrast Matching
Small-Angle Neutron Scattering (SANS) is an indispensable tool for studying the structure of protein-surfactant complexes in solution. acs.orgnih.gov The technique's power is greatly enhanced by contrast variation, which exploits the different neutron scattering properties of hydrogen and deuterium. fz-juelich.de By using a deuterated surfactant like this compound and varying the H₂O/D₂O ratio of the solvent, specific components of a complex can be rendered "invisible" to neutrons, a method known as contrast matching. researchgate.netsaudijournals.comnih.gov
The fundamental principle of contrast matching relies on adjusting the solvent's SLD to be identical to that of one of the components in the complex (e.g., the protein or the surfactant). nih.govrsc.org When a component's SLD is matched to the solvent, it produces no net scattering signal, allowing the SANS experiment to exclusively probe the structure of the other components. researchgate.netnih.gov
This approach provides several key advantages for analyzing protein-surfactant complexes:
Characterizing Surfactant Arrangement: Conversely, by using a deuterated protein and matching its SLD to the solvent, the scattering data reveals the size, shape, and arrangement of the surfactant aggregates bound to the protein. nih.gov This can clarify whether the surfactant forms small clusters or a larger, micelle-like structure decorating the protein chain. acs.orgnih.gov
The use of a fully deuterated surfactant such as this compound is critical. Its highly negative scattering length density provides strong contrast, making it easier to achieve a match point in D₂O-rich solutions and to separate the scattering contributions of the protein and the surfactant with high precision. researchgate.netsaudijournals.com This methodology has been successfully applied to understand the cooperative binding of surfactants to proteins, which often leads to the formation of micelle-like clusters along an unfolded protein chain. acs.orgnih.gov
Integration of Deuterated Surfactants in Membrane Mimetic Systems
Detergent Micelles as Biomembrane Mimetics in Deuterated Solutions
Detergent micelles are foundational tools in the study of integral membrane proteins (IMPs), serving as one of the simplest and most widely used membrane mimetic systems. mdpi.comnih.gov Surfactants like this compound self-assemble in aqueous solution above their critical micelle concentration (CMC) to form these small, dynamic aggregates, which possess a hydrophobic core and a hydrophilic surface. nsf.gov This amphiphilic structure allows micelles to solubilize IMPs by shielding their hydrophobic transmembrane domains from the aqueous environment, thereby maintaining their solubility and, in many cases, their structural integrity. nih.govnih.gov
The use of deuterated surfactants in combination with deuterated solutions (typically D₂O) is particularly crucial for biophysical techniques such as solution-state Nuclear Magnetic Resonance (NMR) spectroscopy and SANS. researchgate.netsaudijournals.com
For NMR Spectroscopy: In proton (¹H) NMR, the signals from a non-deuterated surfactant can be overwhelming, obscuring the signals from the much larger, but less concentrated, membrane protein. nih.govtandfonline.com Using a perdeuterated surfactant like this compound effectively "silences" the detergent's contribution to the ¹H-NMR spectrum. moleculardimensions.comsaudijournals.com This eliminates interfering proton signals and removes strong dipole-dipole interactions that can cause line broadening, resulting in higher-resolution and higher-sensitivity spectra of the embedded membrane protein. researchgate.netsaudijournals.com
For SANS: As discussed previously, the primary advantage in SANS is the ability to use contrast matching. researchgate.net When studying an IMP within a micelle, using this compound in 100% D₂O allows the SLD of the detergent to be very different from that of the protein and the solvent. saudijournals.com This enables experiments where the detergent micelle can be contrast-matched, making it "invisible" and leaving only the scattering signal from the solubilized protein. This simplifies data analysis and allows for direct determination of the protein's size and shape within the mimetic environment. researchgate.netsaudijournals.com
While micelles are effective for achieving the small, fast-tumbling particles required for high-resolution solution NMR, it is acknowledged that their highly curved and dynamic nature does not perfectly replicate the planar lipid bilayer of a native cell membrane. nih.govnsf.gov Nevertheless, they remain an essential first step for the solubilization, purification, and structural analysis of many membrane proteins. nsf.govsaudijournals.com
Comparative Studies with Other Deuterated Membrane Mimetics (e.g., Bicelles, Nanodiscs, Amphipols)
While detergent micelles are invaluable, the field of membrane protein structural biology has developed a diverse toolkit of more sophisticated membrane mimetics that better replicate a native lipid bilayer environment. mdpi.comnih.gov Comparative studies often weigh the pros and cons of each system for a specific protein and experimental technique. nih.govd-nb.info
Bicelles (Bilayered Micelles): These are disc-shaped aggregates typically formed by mixing a long-chain phospholipid with a short-chain phospholipid or a detergent like this compound. mdpi.comnsf.gov Bicelles offer a planar lipid bilayer region that provides a more native-like environment than the highly curved surface of a spherical micelle. nih.gov However, they can be less stable upon dilution and their size can be heterogeneous. mdpi.com For NMR studies, small, isotropically tumbling bicelles are preferred. mdpi.com
Nanodiscs: Nanodiscs are considered a superior membrane mimetic as they consist of a small patch of a lipid bilayer (which can be of a defined composition) encircled and stabilized by two copies of a "membrane scaffold protein" (MSP). nih.govnih.gov A key advantage is that they are completely detergent-free in the final preparation, providing a more stable and native-like environment. nsf.gov Studies comparing protein dynamics in micelles versus nanodiscs have shown that the lipid environment of the nanodisc allows for greater protein flexibility and conformational variability, which may be suppressed in a detergent micelle and could be linked to biological function. nih.govd-nb.info
Amphipols: These are amphipathic polymers designed to wrap around the transmembrane region of a membrane protein, keeping it soluble in an aqueous solution without the need for detergents. nih.govdrorlist.com Like nanodiscs, they offer a detergent-free alternative and are known for their ability to maintain the stability and activity of many membrane proteins. drorlist.com
The choice of membrane mimetic involves a trade-off between native-like composition, particle size, stability, and compatibility with the chosen analytical method. Deuterated versions of the components in all these systems, including deuterated lipids and this compound for bicelle formation, are essential for neutron scattering and NMR studies to dissect the structure and dynamics of the embedded membrane protein. researchgate.netnih.gov
| Mimetic System | Composition | Advantages | Disadvantages |
|---|---|---|---|
| Micelles | Detergent (e.g., this compound) | Easy to prepare; small size for solution NMR; effective for solubilization. mdpi.comnih.gov | Non-native environment (highly curved); can be denaturing; dynamic and less stable. nsf.govnih.gov |
| Bicelles | Long-chain lipid + short-chain lipid or detergent. mdpi.com | Provides a planar lipid bilayer region; more native-like than micelles. nsf.gov | Can be unstable upon dilution; potential for size heterogeneity. mdpi.com |
| Nanodiscs | Lipid bilayer + Membrane Scaffold Protein (MSP). nih.gov | Detergent-free; defined size; stable; provides a native-like bilayer. nsf.govnih.gov | More complex preparation; larger size can be challenging for NMR. drorlist.com |
| Amphipols | Amphipathic polymer + protein. drorlist.com | Detergent-free; high stability for many proteins. drorlist.com | Polymer environment is not a lipid bilayer; can be difficult to remove. |
Interactions with Biological Macromolecules: Proteins and Lipids
Mechanisms of Protein-Surfactant Interaction in Deuterated Media
The interaction of anionic surfactants with proteins is a complex process that can lead to both the stabilization of certain structures and the complete denaturation of the protein. researchgate.netnih.gov Sodium n-Decyl-d21 Sulfate (B86663), as a deuterated analog of a typical anionic surfactant, is expected to follow similar interaction patterns, which are primarily driven by initial electrostatic attractions followed by hydrophobic interactions.
The binding of anionic surfactants to proteins is often a cooperative process. Initially, the negatively charged sulfate headgroups of the surfactant molecules bind to positively charged residues on the protein surface. researchgate.net This is followed by the hydrophobic alkyl chains interacting with nonpolar regions of the protein, which can lead to the unfolding of the protein's native structure. researchgate.net
Studies on the non-deuterated analog, sodium dodecyl sulfate (SDS), show that the binding process can be characterized by distinct steps. For the multimeric protein carmin, dissociation into monomers began at an SDS concentration of 1.6 mM, involving the binding of approximately 540 moles of SDS per mole of protein with an association constant (Kα) of 6.90 x 10² M⁻¹. nih.gov The Gibbs free energy change (ΔG°) for this dissociation step was found to be -4.0 kcal/mol. nih.gov
Deuteration of the surfactant's alkyl chain can influence the kinetics of these interactions. Research on the dissociation of a protein-fatty acid complex in the gas phase revealed a measurable inverse deuterium (B1214612) kinetic isotope effect (KIE) when the acyl chain was deuterated. nih.gov This effect, which was temperature-dependent, suggested that deuteration resulted in a decrease in the activation energy for dissociation. nih.gov While this study was not on a sulfate surfactant, it highlights that the mass difference from deuteration can subtly alter the energetics and kinetics of ligand-protein interactions. In aqueous solutions, however, no significant KIE was observed for the same complex, suggesting that solvent interactions can mask these effects. nih.gov
Table 1: Thermodynamic Parameters of SDS Interaction with Carmin Protein
| Parameter | Dissociation Step | Denaturation Step |
|---|---|---|
| SDS Concentration | ≥ 1.6 mM | > 5 mM |
| Moles of SDS Bound per Mole of Protein | 540 ± 50 | 1030 ± 90 |
| Association Constant (Kα) | 6.90 ± 0.35 x 10² M⁻¹ | 6.90 ± 0.35 x 10² M⁻¹ |
| Gibbs Free Energy (ΔG°) | -4.0 ± 0.1 kcal/mol | Not specified |
Data sourced from studies on the non-deuterated analog, Sodium Dodecyl Sulfate. nih.gov
Anionic surfactants like SDS are potent denaturants. researchgate.net The binding of Sodium n-Decyl-d21 Sulfate is expected to disrupt the delicate balance of non-covalent interactions that maintain a protein's three-dimensional structure. This leads to the loss of tertiary and secondary structures and the adoption of a more extended conformation. researchgate.net
The mechanism of SDS-induced protein unfolding is now widely understood to follow a "core-shell" model (also described as protein-decorated micelles). bohrium.comnih.govau.dk In this model, the surfactant molecules form micellar aggregates around which the unfolded polypeptide chain wraps itself. nih.govau.dk Time-resolved studies show an initial asymmetric attack by surfactant micelles, followed by the distribution of the increasingly unfolded protein around the micelle surface. nih.gov The result is a rod-like particle where the length varies uniquely with the molecular weight of the protein. researchgate.net This predictable behavior forms the basis of SDS-PAGE, a technique for separating proteins by size. aau.dk
Deuteration itself can also have a subtle impact on protein stability and folding. A study on hen egg-white lysozyme (B549824) showed that perdeuteration (deuteration of the protein itself) led to a decrease in thermal stability. nih.gov Interestingly, the structure of the refolded perdeuterated protein was found to be closer to the native structure than a refolded hydrogenated version, suggesting that deuteration can influence folding dynamics and pathways. nih.gov While this study focuses on a deuterated protein rather than a deuterated surfactant, it underscores that the substitution of hydrogen with deuterium can affect the energetic landscape of protein folding.
Table 2: Effect of SDS on the Secondary Structure of Carmin Protein
| Secondary Structure | Native State | Denatured State (in SDS) |
|---|---|---|
| α-Helix Content | 4% | 15% |
Data reflects the increase in α-helical content upon denaturation by the non-deuterated analog, Sodium Dodecyl Sulfate. nih.gov
Interactions with Lipids and Lipid-Protein Assemblies
The interaction of surfactants with lipid membranes is critical for processes ranging from cell lysis to the formulation of drug delivery systems. This compound, with its amphiphilic nature, can insert into lipid bilayers, altering their structure and properties.
Surfactants can perturb lipid membranes, increasing their permeability and, at higher concentrations, leading to complete solubilization into mixed micelles. cambridge.orgnih.gov The insertion of surfactant monomers into the bilayer disrupts the ordered packing of lipid molecules. researchgate.net Studies with SDS show that it can readily penetrate lipid bilayers, causing a decrease in the bilayer area and an increase in thickness at lower concentrations. researchgate.net This is attributed to strong hydrophilic interactions between the sulfate headgroups and the lipid phosphocholine (B91661) groups, as well as hydrophobic interactions between the alkyl chains. researchgate.netresearchgate.net
The use of deuterated surfactants is particularly powerful for studying these interactions. The deuteration of the alkyl chain has a known effect on the physical properties of amphiphilic molecules, including their phase transition temperatures. Studies on deuterated phospholipids (B1166683) have systematically shown that deuteration of the acyl chains leads to a decrease in the gel-to-fluid phase transition temperature (Tm). researchgate.netnih.gov For saturated phosphatidylcholines, this decrease is consistently around 4.3°C compared to their protonated counterparts. nih.gov This phenomenon is attributed to weaker intermolecular interactions among the deuterated chains, which makes it easier for molecules like surfactants to accommodate within the lipid assembly. researchgate.net Therefore, this compound would be expected to have a lower phase transition temperature than its non-deuterated analog and potentially alter the phase behavior of lipid membranes differently.
Table 3: Effect of Acyl Chain Deuteration on Lipid Main Phase Transition Temperature (Tm)
| Phospholipid | Tm of Protonated Lipid (°C) | Tm of Chain-Deuterated Lipid (°C) | ΔTm (°C) |
|---|---|---|---|
| DSPC | ~55 | ~50.7 | -4.3 |
| DPPC | ~41 | ~36.7 | -4.3 |
| DMPC | ~24 | ~19.7 | -4.3 |
Data from systematic studies on common phospholipids, demonstrating the consistent decrease in transition temperature upon chain deuteration. nih.gov
Pulmonary surfactant is a complex mixture of lipids (primarily phospholipids) and proteins that lines the alveolar surface of the lungs. frontiersin.orgnih.gov Its primary function is to reduce surface tension at the air-liquid interface, preventing alveolar collapse during exhalation. nih.gov The major components include dipalmitoylphosphatidylcholine (DPPC) and surfactant proteins SP-A, SP-B, SP-C, and SP-D. frontiersin.orgnih.gov
Disruption or deficiency of pulmonary surfactant is associated with respiratory distress syndromes. frontiersin.org Research in this area often involves studying the biophysical properties of surfactant films and their interactions with other molecules. Deuterated surfactants like this compound can serve as valuable probes in model systems of pulmonary surfactant. By selectively deuterating components, researchers can use neutron scattering techniques to elucidate the detailed structure and organization of the surfactant film. researchgate.neteuropa.eu This allows for the precise determination of the location and orientation of different molecules within the lipid-protein assembly, providing insights into how the surfactant layer functions and how it might be affected by inhaled particles or pathogens. While direct studies using this compound in pulmonary surfactant models were not identified, the principles of using deuterated molecules to enhance scattering contrast are well-established and highly applicable to this field of research. researchgate.net
Theoretical and Computational Modeling of Deuterated Surfactant Systems
Future Research Directions and Methodological Advancements
Development of Novel Deuteration Techniques for Complex Surfactant Architectures
The synthesis of specifically deuterated surfactants like Sodium n-Decyl-d21 Sulfate (B86663) is a complex process that often involves multi-step chemical reactions. sine2020.eu Future research will likely focus on developing more efficient and selective deuteration techniques for creating even more complex surfactant architectures.
Current methods for producing deuterated surfactants often rely on direct hydrogen-deuterium exchange reactions catalyzed by metals, or the use of deuterated starting materials in a conventional synthesis route. sine2020.eu However, these methods can sometimes lead to incomplete deuteration or be challenging to apply to more intricate surfactant structures.
Advancements in this area could include:
Catalyst Development: Designing new catalysts that can achieve higher selectivity and efficiency in deuterating specific positions on a surfactant molecule. This would allow for the creation of a wider range of tailored deuterated surfactants for specific experimental needs.
Flow Chemistry: Utilizing continuous flow reactors for deuteration reactions could offer better control over reaction parameters, leading to higher yields and purity of the final product.
Biocatalysis: Employing enzymes to catalyze deuteration reactions could provide a more environmentally friendly and highly specific method for producing complex deuterated surfactants.
These advancements will be crucial for expanding the toolkit of deuterated surfactants available to researchers, enabling more sophisticated experiments.
Exploration of Sodium n-Decyl-d21 Sulfate in Emerging Biophysical Techniques
This compound is particularly valuable in biophysical techniques that rely on the contrast between hydrogen and deuterium (B1214612). Its applications are expected to expand as new and refined biophysical methods emerge.
One of the primary applications of deuterated surfactants is in Small-Angle Neutron Scattering (SANS) . In SANS, the difference in neutron scattering length between hydrogen and deuterium allows researchers to "contrast-match" certain components in a complex system, effectively making them invisible to neutrons. By using this compound in a D₂O-based solvent, the surfactant micelles can be made transparent to the neutron beam, allowing for the unobscured study of solubilized biological macromolecules like membrane proteins. saudijournals.com
Future explorations in this area may involve:
Time-Resolved SANS: Studying the dynamics of protein-surfactant interactions and conformational changes in real-time.
High-Pressure SANS: Investigating the stability and behavior of biological systems under extreme conditions.
In Nuclear Magnetic Resonance (NMR) Spectroscopy , the absence of protons in the deuterated alkyl chain of this compound significantly simplifies the resulting spectra. This is because the strong signals from the abundant protons in a non-deuterated surfactant can overwhelm the signals from the molecule of interest, such as a membrane protein. By using a deuterated surfactant, these interfering signals are eliminated, leading to cleaner and more easily interpretable NMR data. nih.gov
Emerging NMR techniques that could benefit from the use of this compound include:
Solid-State NMR: Studying the structure and dynamics of membrane proteins in a more native-like lipid environment.
In-cell NMR: Investigating the behavior of proteins and other biomolecules directly within living cells.
Computational Refinements for Enhanced Predictive Capabilities in Deuterated Systems
When modeling deuterated systems like those containing this compound, it is important to account for the subtle differences in physicochemical properties between hydrogen and deuterium. Deuterium is slightly smaller and forms slightly stronger bonds than hydrogen, which can influence the conformational preferences and intermolecular interactions of the surfactant.
Future computational refinements will focus on:
Force Field Parameterization: Developing more accurate force fields that explicitly account for the quantum mechanical effects of deuteration. This will lead to more realistic simulations and more reliable predictions of the behavior of deuterated surfactants.
Machine Learning: Utilizing machine learning algorithms to analyze large datasets from simulations and experiments to predict the properties and behavior of new deuterated surfactant systems.
Multi-Scale Modeling: Combining different levels of theory (from quantum mechanics to coarse-grained models) to simulate complex biological systems over longer timescales.
These computational advancements will be instrumental in guiding the design of new deuterated surfactants and interpreting experimental data.
Expanding the Repertoire of Deuterated Detergents for Challenging Biological Targets
While this compound is a valuable tool, there is a growing need for a wider variety of deuterated detergents to tackle increasingly challenging biological targets. Many important biological molecules, such as certain membrane proteins, are notoriously difficult to extract, purify, and stabilize for structural and functional studies.
Future efforts in this area will focus on the synthesis and characterization of novel deuterated surfactants with diverse chemical structures, including:
Varying Alkyl Chain Lengths: Creating a series of deuterated alkyl sulfates with different chain lengths to fine-tune the properties of the micelles for specific applications.
Different Head Groups: Synthesizing deuterated surfactants with different ionic and non-ionic head groups to modulate their interaction with biological molecules.
Novel Architectures: Designing and synthesizing deuterated surfactants with more complex architectures, such as gemini surfactants (two surfactant molecules linked by a spacer) or bolaamphiphiles (surfactants with a hydrophilic group at each end).
Q & A
Q. How can researchers synthesize Sodium n-Decyl-d21 Sulfate with high isotopic purity, and what characterization techniques are essential for confirming its structural integrity?
Methodological Answer:
- Synthesis : Deuterated precursors like n-Decyl-d21 alcohol (CD₃(CD₂)₉OH) are typically sulfated using chlorosulfonic acid or sulfur trioxide under anhydrous conditions .
- Characterization :
- Nuclear Magnetic Resonance (NMR) : ²H NMR confirms deuterium incorporation and isotopic purity.
- Mass Spectrometry (MS) : High-resolution MS (e.g., HR-ToF-AMS) quantifies isotopic distribution and detects impurities .
- Elemental Analysis : Validates sulfur and sodium content against theoretical values.
Q. What analytical methods are recommended for quantifying this compound in complex biological or environmental matrices?
Methodological Answer:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Optimize chromatographic separation using C18 columns and detect via multiple reaction monitoring (MRM) for high specificity .
- Isotopic Dilution : Use deuterated internal standards (e.g., Sodium n-Decyl-d31 Sulfate) to correct matrix effects and improve accuracy .
Q. How does this compound compare to its non-deuterated counterpart in micellization studies?
Methodological Answer:
- Critical Micelle Concentration (CMC) : Measure via surface tension or conductivity. Deuteration may lower CMC due to altered hydrophobic interactions.
- Adsorption Calorimetry : Compare enthalpy changes during adsorption at interfaces (e.g., graphite) to assess isotopic effects on self-assembly .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic properties of this compound, such as micellization entropy or phase transitions?
Methodological Answer:
- Controlled Replication : Standardize solvent purity (e.g., anhydrous Na₂SO₄ for drying ) and temperature (±0.1°C) to minimize experimental variability.
- Computational Modeling : Use molecular dynamics simulations to predict isotopic effects on micelle stability, cross-referenced with calorimetric data .
Q. What experimental designs are optimal for studying the isotopic effect of this compound in membrane protein solubilization?
Methodological Answer:
- Comparative Studies : Solubilize proteins with both deuterated and non-deuterated surfactants under identical buffer conditions (pH 6–7, 25°C ).
- Circular Dichroism (CD) Spectroscopy : Monitor protein secondary structure retention to evaluate surfactant efficacy.
- Small-Angle X-ray Scattering (SAXS) : Quantify micelle size/shape differences induced by deuteration.
Q. How can isotopic labeling (d21) impact trace analysis of Sodium n-Decyl Sulfate in environmental samples?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
